tert-Butyl decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate tert-Butyl decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17704050
InChI: InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-7-10-4-9-6-15-12(9)5-11(10)8-16/h9-12,15H,4-8H2,1-3H3
SMILES:
Molecular Formula: C14H24N2O2
Molecular Weight: 252.35 g/mol

tert-Butyl decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate

CAS No.:

Cat. No.: VC17704050

Molecular Formula: C14H24N2O2

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate -

Specification

Molecular Formula C14H24N2O2
Molecular Weight 252.35 g/mol
IUPAC Name tert-butyl 4,10-diazatricyclo[6.3.0.03,6]undecane-10-carboxylate
Standard InChI InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-7-10-4-9-6-15-12(9)5-11(10)8-16/h9-12,15H,4-8H2,1-3H3
Standard InChI Key BMISVJFOVWERFO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC3CNC3CC2C1

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a decahydro-1H-azeto[2,3-f]isoindole core, comprising a saturated isoindole ring fused to a four-membered azetidine ring. The stereochemistry is defined as (2aS^S,3aR^R,6aS^S,7aS^S), indicating a specific spatial arrangement of the fused bicyclic system . The tert-butyloxycarbonyl (Boc) group at position 5 acts as a protective moiety for the carboxylate functionality, enhancing stability during synthetic manipulations.

Table 1: Key Structural and Stereochemical Data

PropertyValueSource
Molecular FormulaC14H24N2O2\text{C}_{14}\text{H}_{24}\text{N}_{2}\text{O}_{2}
Molecular Weight252.35 g/mol
CAS Number1486470-57-8
Stereochemistry(2aS^S,3aR^R,6aS^S,7aS^S)

Nomenclature and Isomerism

The IUPAC name, tert-butyl (2aS^S,3aR^R,6aS^S,7aS^S)-decahydro-5H-azeto[2,3-f]isoindole-5-carboxylate, reflects its bicyclic framework and stereochemical configuration. The "decahydro" prefix denotes full saturation of the isoindole ring, while "azeto" specifies the azetidine component. The Boc group introduces chirality, necessitating precise stereocontrol during synthesis .

Synthesis and Manufacturing

Challenges and Optimizations

Key challenges include maintaining stereochemical integrity during ring fusion and avoiding racemization. Solvent selection is critical; ethyl acetate and tetrahydrofuran (THF) are preferred for their compatibility with moisture-sensitive intermediates . The use of non-chlorinated solvents aligns with green chemistry principles, as evidenced in patent EP0902781B1 .

Physical and Chemical Properties

Physicochemical Profile

The compound is typically supplied as a solid with 98% purity, stored at 2–8°C to prevent degradation . While experimental data on melting/boiling points are unavailable, its stability in organic solvents like heptane and ethyl acetate facilitates purification via crystallization .

Spectroscopic Characterization

  • NMR: Expected signals include a singlet for the tert-butyl group (~1.4 ppm) and resonances corresponding to the saturated bicyclic protons (2.0–3.5 ppm).

  • LC-MS: The molecular ion peak at m/z 252.35 confirms the molecular weight .

Applications in Pharmaceutical Chemistry

Role as a Chiral Building Block

The compound’s rigid bicyclic structure and stereogenic centers make it a versatile precursor for pharmacophores in drug discovery. Similar azetidine-isoindole hybrids are explored as heparanase inhibitors, demonstrating anti-angiogenic activity . While direct biological data for this compound are lacking, its structural analogy to active pharmaceutical intermediates suggests potential in oncology and inflammation research .

Case Study: Decahydroisoquinoline Derivatives

Future Perspectives and Research Directions

Expanding Synthetic Methodologies

Future work could explore enantioselective catalytic methods to streamline production. Techniques like asymmetric hydrogenation or enzymatic resolution may enhance stereochemical purity, addressing current limitations in yield and scalability.

Biological Evaluation

Despite its utility as a synthetic intermediate, the compound’s pharmacological properties remain underexplored. In vitro screening against targets such as heparanase or β-glucuronidase could uncover therapeutic potential, building on findings from related isoindole derivatives .

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